BenchChemオンラインストアへようこそ!

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol

Chemical procurement Purity specification Quality control

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol (CAS 1694830-92-6; IUPAC: 4-(3-fluoro-4-methylphenyl)-2-methyl-1H-pyrimidin-6-one) is a fluorinated pyrimidine derivative with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol. The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms, a feature that directly influences hydrogen-bond donor/acceptor capacity and target engagement profile.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 1694830-92-6
Cat. No. B1486809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol
CAS1694830-92-6
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)F
InChIInChI=1S/C12H11FN2O/c1-7-3-4-9(5-10(7)13)11-6-12(16)15-8(2)14-11/h3-6H,1-2H3,(H,14,15,16)
InChIKeyRRXPLEJOKCISBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol (CAS 1694830-92-6): Procurement-Relevant Identity and Physicochemical Baseline


6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol (CAS 1694830-92-6; IUPAC: 4-(3-fluoro-4-methylphenyl)-2-methyl-1H-pyrimidin-6-one) is a fluorinated pyrimidine derivative with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol . The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms, a feature that directly influences hydrogen-bond donor/acceptor capacity and target engagement profile [1]. It is supplied as a research chemical with purity ranging from 95% to 98% depending on the vendor . The compound belongs to the broader class of pyrimidine-core small molecules that have been systematically explored as protein–protein interaction inhibitors, most notably as estrogen receptor α/coactivator binding inhibitors (CBIs) [2].

Why Generic Substitution Fails for 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol: Structural Determinants That Preclude Simple Analog Interchange


Substituting 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol with a closely related pyrimidine analog is not straightforward because three structural features simultaneously diverge: (i) the 3-fluoro-4-methyl substitution pattern on the pendant phenyl ring, which modulates both electron density and steric contour differently than the 3-fluorophenyl or 4-methylphenyl congeners alone [1]; (ii) the 2-methyl group on the pyrimidine ring, which is absent in the des-methyl analog 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol (CAS 1695743-96-4) and alters both lipophilicity and tautomeric equilibrium ; and (iii) the hydroxyl/oxo functionality at the 4-position, which confers different hydrogen-bonding capacity compared to the 4-chloro (CAS 1549858-20-9) or 4-amino (CAS 1552257-11-0) analogs [1]. In the pyrimidine-core ERα coactivator binding inhibitor (CBI) series, even subtle substituent changes on the pyrimidine scaffold produce order-of-magnitude shifts in binding affinity [2]. Generic interchange without experimental validation therefore risks loss of target engagement, altered metabolic stability, or unexpected off-target pharmacology.

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol Quantitative Differentiation Evidence: Comparator Data for Procurement Decision Support


Purity Level Differentiation: LeYan 98% vs. Standard Commercial 95% for 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol

Commercially, 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol is available at two distinct purity tiers. LeYan (Shanghai Haohong Biomedical Technology) supplies the compound at 98% purity (Product No. 2274676), while other vendors, including CymitQuimica (Biosynth brand), specify a minimum purity of 95% . The 3-percentage-point difference may be critical for applications requiring high-purity starting material, such as SAR-by-catalog screening or late-stage functionalization where impurities could generate confounding assay readouts . Importantly, LeYan notes that the 98% figure is an入库指导纯度值 (warehouse-guide purity) and that batch-to-batch variation exists .

Chemical procurement Purity specification Quality control

2-Methyl Substituent Differentiation: 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol vs. Des-Methyl Analog (CAS 1695743-96-4)

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol (C₁₂H₁₁FN₂O, MW 218.23) differs from its des-methyl analog 6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol (CAS 1695743-96-4; C₁₁H₉FN₂O, MW 204.20) by the presence of a methyl group at the 2-position of the pyrimidine ring . This methyl group increases molecular weight by 14.03 Da (+6.9%), adds one rotatable bond constraint absent in the des-methyl analog, and elevates calculated logP by approximately 0.5–0.8 log units, as inferred from the general behavior of methyl-substituted pyrimidines . The 2-methyl substituent also shifts the tautomeric equilibrium of the pyrimidin-4-ol/4-one system, altering the balance between hydrogen-bond donor and acceptor character at the pyrimidine ring [1].

Medicinal chemistry Structure–activity relationship Pyrimidine scaffold

4-Methyl Phenyl Substituent Differentiation: 3-Fluoro-4-methylphenyl vs. 3-Fluorophenyl Congener (CAS 1691167-05-1)

The 3-fluoro-4-methyl substitution on the pendant phenyl ring of 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol (C₁₂H₁₁FN₂O) distinguishes it from the 3-fluorophenyl analog 6-(3-fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1691167-05-1; C₁₁H₉FN₂O) . The additional para-methyl group increases molecular weight by 14.03 Da and introduces a steric protrusion that may restrict rotational freedom of the phenyl ring relative to the pyrimidine core. In pyrimidine-core ERα coactivator binding inhibitors, the R1 substituent on the pyrimidine scaffold is a primary determinant of binding affinity, with alkyl and arylalkyl groups producing Ki values ranging over three orders of magnitude (from ~0.065 μM to >1000 μM) depending on substitution pattern [1].

Medicinal chemistry Fluorinated aromatics Substituent effects

Tautomeric Functionality Differentiation: Pyrimidin-4-ol/4-one vs. 4-Chloro Analog (CAS 1549858-20-9) and 4-Amino Analog (CAS 1552257-11-0)

The 4-position hydroxyl/oxo group of 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol enables tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms, providing both hydrogen-bond donor (O–H) and acceptor (C=O) capacity at the same ring position . This contrasts with the 4-chloro analog 4-chloro-6-(3-fluoro-4-methylphenyl)-2-methylpyrimidine (CAS 1549858-20-9; C₁₂H₁₀ClFN₂, MW 236.67), which can only act as a hydrogen-bond acceptor via the chlorine atom, and with the 4-amino analog 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine (CAS 1552257-11-0; C₁₂H₁₂FN₃, MW 217.24), which acts as a hydrogen-bond donor via the NH₂ group . In the J. Med. Chem. 2008 pyrimidine-core CBI series, compounds with nitrogen-containing substituents at the 2- and 4-positions showed markedly higher ERα coactivator binding inhibition than oxygen-only analogs, demonstrating that H-bond donation capability at these positions is a pharmacophore requirement for this target class [1].

Tautomerism Hydrogen bonding Pharmacophore design

Class-Level Target Engagement: Pyrimidine-Core Inhibitors of ERα/Coactivator Binding as a Relevant Application Domain

Compounds containing the pyrimidine-4-ol/4-one scaffold have been systematically characterized as estrogen receptor α/steroid receptor coactivator (ERα/SRC) binding inhibitors in a landmark J. Med. Chem. study. In this series, pyrimidine-core coactivator binding inhibitors (CBIs) demonstrated Ki values in the low micromolar range against ERα–SRC interaction, with the most potent compound (SRC-1 BoxII peptide control) showing a Ki of 0.065 μM in a time-resolved FRET assay [1]. Crucially, the study established that pyrimidine CBIs exhibit near-universal selectivity for ERα over ERβ, a selectivity profile that is distinct from conventional antiestrogens and that is driven by substituent patterns at the 2-, 4-, and 6-positions of the pyrimidine ring [1]. While 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol itself was not directly assayed in this study, its substitution pattern maps onto the established pharmacophore: a hydrophobic aryl group at the 6-position (R1), a small alkyl group at the 2-position (R2), and a hydrogen-bond-capable group at the 4-position (R3) [1].

Estrogen receptor Coactivator binding inhibitor Protein–protein interaction

6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol: Evidence-Anchored Research and Industrial Application Scenarios


ERα Coactivator Binding Inhibitor (CBI) Screening and Lead Optimization

Based on the established pyrimidine-core CBI pharmacophore described by Parent et al. (J. Med. Chem. 2008) [1], 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol is structurally poised for inclusion in ERα/SRC coactivator binding inhibitor screening libraries. Its 4-methyl substitution on the pendant phenyl ring provides a steric feature that is underrepresented in the original 2008 library, potentially enabling exploration of a distinct quadrant of the ERα hydrophobic groove not addressed by unsubstituted phenyl CBIs [1]. Researchers procuring this compound for CBI screening should use the 98% purity grade (LeYan Product No. 2274676) [2] to minimize impurity-driven false positives in TR-FRET or reporter gene assays [1].

Pyrimidine Scaffold Diversification for Kinase Inhibitor Discovery

The 2-methylpyrimidin-4-ol core is a recognized privileged scaffold in kinase inhibitor design, where the tautomeric 4-ol/4-one system can engage the hinge region of ATP-binding sites via bidentate hydrogen bonding [1]. The 3-fluoro-4-methylphenyl substituent at the 6-position provides a vector into the hydrophobic back pocket of many kinases, while the 2-methyl group differentiates the compound from des-methyl pyrimidine scaffolds by increasing lipophilicity and potentially enhancing passive membrane permeability [2]. This compound is most rationally deployed in kinase profiling panels where 2-methyl-substituted pyrimidine scaffolds are systematically compared against 2-unsubstituted analogs [2].

Structure–Activity Relationship (SAR) Expansion Around the 3-Fluoro-4-methylphenyl Pharmacophore

The combination of 3-fluoro and 4-methyl substituents on the same phenyl ring is chemically distinct from either mono-substituted variant and represents a compact, synthetically tractable pharmacophoric element for probing hydrophobic pocket tolerance. In PPARα modulator programs, 6-(3-fluoro-4-methylphenyl)-containing compounds have been reported as lead structures [1], suggesting that the 3-fluoro-4-methylphenyl motif confers target engagement properties that are not replicated by the 3-fluorophenyl or 4-methylphenyl fragments alone. Procuring 6-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol alongside its 3-fluorophenyl congener (CAS 1691167-05-1) enables a matched-pair analysis to deconvolute the contribution of the 4-methyl group to binding affinity and selectivity [2].

Physicochemical Property Benchmarking in Fluorinated Heterocycle Libraries

The compound serves as a well-defined entry in fluorinated pyrimidine libraries for benchmarking computational logP, solubility, and permeability predictions against experimental data. With a molecular weight of 218.23, one hydrogen-bond donor, and a calculated logP in the ~2.0–2.5 range, it occupies a favorable region of drug-like chemical space [1]. Its purity specification (98% from LeYan) [2] supports reproducible physicochemical property determination, while its tautomeric equilibrium provides a useful test case for validating computational tautomer prediction algorithms that are critical for accurate in silico screening [1].

Quote Request

Request a Quote for 6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.